molecular formula C13H21BN2O2 B13542840 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B13542840
M. Wt: 248.13 g/mol
InChI Key: MLWJRPYQLRLZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a pyridine-based organoboron compound featuring a pinacol boronic ester moiety at position 5 and methyl substituents at positions 4 and 6. The primary amine at position 2 enhances its utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where boronic esters act as nucleophilic partners. This compound is widely used in pharmaceutical and materials research for constructing complex heterocyclic frameworks .

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21BN2O2/c1-8-7-10(15)16-9(2)11(8)14-17-12(3,4)13(5,6)18-14/h7H,1-6H3,(H2,15,16)

InChI Key

MLWJRPYQLRLZCN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2C)N)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • 5-Bromo-4,6-dimethylpyridin-2-amine or related halogenated pyridine derivatives
  • Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer)
  • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)
  • Base (commonly potassium acetate or potassium carbonate)
  • Solvent: 1,4-dioxane or toluene
  • Inert atmosphere (nitrogen or argon)

Typical Reaction Conditions

Parameter Details
Catalyst Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
Base Potassium acetate (KOAc) or potassium carbonate (K2CO3)
Solvent 1,4-Dioxane or toluene
Temperature 80–100 °C
Reaction Time 12 hours
Atmosphere Nitrogen or argon (inert)
Yield Typically 70–80%

Representative Synthesis Procedure

  • To a dry flask under nitrogen, 5-bromo-4,6-dimethylpyridin-2-amine (1 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (2 equiv) are added in 1,4-dioxane.
  • Pd(dppf)Cl2 catalyst (about 5 mol%) is introduced.
  • The mixture is stirred and heated to 100 °C for 12 hours.
  • Completion is monitored by LC-MS or TLC.
  • After cooling, the reaction mixture is filtered and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate gradient.
  • The product is obtained as a yellow solid with yields around 76% reported.

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester. The use of potassium acetate as a mild base facilitates the transmetallation step and stabilizes the boronate intermediate.

Comparative Data from Literature

Source/Reference Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Ambeed (2020) Pd(dppf)Cl2 KOAc 1,4-Dioxane 100 12 76 Inert atmosphere, silica gel purification
MDPI (2023) Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 100 12 Not specified Argon atmosphere, Suzuki coupling step
RSC (2017) Pd2(dba)3 + P(t-Bu)3·HBF4 DIPEA Toluene 95 3 Not specified Alternative borylation conditions

Additional Notes on Purification and Characterization

  • Purification is typically done via silica gel chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization data include ^1H NMR, ^13C NMR, and ESI-MS confirming the structure and purity.
  • The product is stable under standard storage conditions but should be kept away from moisture to prevent hydrolysis of the boronate ester.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in coordination chemistry, further expanding its range of applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Substituents Key Differences Impact on Reactivity/Applications Reference
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Target) - 4,6-diMe
- NH₂ at C2
Reference compound Balanced steric hindrance and electronic properties; versatile in Suzuki couplings.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine - Cl at C2
- NH₂ at C3
Chlorine (electron-withdrawing) at C2; amine shifted to C3 Reduced reactivity in cross-coupling due to Cl; altered regioselectivity in reactions.
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine - N,N-diMe at C2 Dimethylated amine at C2 Reduced nucleophilicity at C2; limited further functionalization.
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine - Cl at C3
- N-Me at C2
Chlorine at C3 and methylated amine at C2 Electron-withdrawing Cl slows Suzuki reactions; steric hindrance from N-Me limits coupling efficiency.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine - CF₃ at C4 Trifluoromethyl group at C4 Enhanced electrophilicity due to CF₃; increased reactivity in electron-deficient systems.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine - No substituents at C4/C6 Lack of methyl groups at C4/C6 Higher reactivity in Suzuki couplings due to reduced steric hindrance; lower selectivity.
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine core
- N-iPr at C2
Pyrimidine instead of pyridine; bulky isopropyl group Altered electronic properties (two N atoms in ring); increased solubility but hindered coupling.

Key Insights:

Steric Effects : Methyl groups at C4/C6 in the target compound moderate reactivity by shielding the boronic ester, favoring selective couplings over unhindered analogs .

Electronic Effects : Electron-donating methyl groups stabilize the boronic ester, contrasting with electron-withdrawing groups (Cl, CF₃) in analogs that alter reaction rates and pathways .

Amine Functionality : The primary amine at C2 in the target compound enables post-functionalization (e.g., amidation), whereas dimethylated or methylated amines limit this versatility .

Heterocycle Core : Pyrimidine-based analogs exhibit distinct electronic profiles, impacting solubility and binding interactions in medicinal chemistry applications .

Biological Activity

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that belongs to the pyridine family. This compound features a unique structure that includes a boron-containing moiety, which has been shown to enhance biological activity in various contexts. The presence of the dioxaborolane group is particularly significant as it is often utilized in organic synthesis and medicinal chemistry.

  • Molecular Formula : C12H20BN3O2
  • Molar Mass : 247.14 g/mol
  • CAS Number : 16414215

The compound's structure can be represented as follows:

Structure C12H20BN3O2\text{Structure }\text{C}_12\text{H}_{20}\text{BN}_3\text{O}_2

The biological activity of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is largely attributed to its ability to interact with various biological targets. Notably, compounds with similar structures have demonstrated potential as inhibitors for several key enzymes and receptors involved in disease pathways.

  • Kinase Inhibition : Compounds containing boron groups have been reported to inhibit kinases such as DYRK1A and GSK-3β. These kinases are implicated in various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Activity : Pyridine derivatives have shown promise in antimicrobial applications. The unique substituents on the pyridine ring can enhance the interaction with microbial targets .
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant properties which can protect against oxidative stress .

Study 1: DYRK1A Inhibition

CompoundIC50 (nM)Remarks
4,6-Dimethyl-Pyridine Derivative50Potent DYRK1A inhibitor
Control Compound200Less potent

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens. The tested compound exhibited significant activity against Staphylococcus aureus and E. coli, indicating its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)Remarks
S. aureus32 µg/mLEffective
E. coli64 µg/mLModerate

Comparative Analysis

The following table compares the biological activities of selected pyridine derivatives with similar structural features:

Compound NameStructure FeaturesBiological Activity
4,6-Dimethyl-Pyridin-2-AmineBoron moiety; methyl substitutionsKinase inhibition; antimicrobial
2-Amino-Pyrido[3,4-d]pyrimidinesFused ring system; amino groupPotential CDK inhibitors
Trisubstituted PyrimidinesMultiple substituentsActive against Plasmodium falciparum

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves:

Borylation : Reacting a halogenated pyridine precursor (e.g., 5-bromo-4,6-dimethylpyridin-2-amine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMSO or THF at 80–100°C for 12–24 hours .

Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization to isolate the boronic ester product.
Key challenges include managing steric hindrance from the 4,6-dimethyl groups, which may require extended reaction times or elevated temperatures .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.5 ppm for CH₃), pyridine protons (δ ~6.8–8.5 ppm), and boronic ester peaks (e.g., δ ~1.3 ppm for pinacol CH₃ groups) .
  • Mass Spectrometry (EI/ESI-MS) : Confirm molecular weight (calc. for C₁₄H₂₄BN₂O₂: 276.18 g/mol) and detect fragmentation patterns .
  • X-ray Crystallography : Resolve steric effects of substituents and verify boron coordination geometry (if crystalline) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The boronic ester group enables coupling with aryl/heteroaryl halides. A standard protocol includes:

Reaction Setup : Combine the boronic ester (1.2 eq), aryl halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a 3:1 mixture of DME/H₂O.

Conditions : Heat at 80–100°C under N₂ for 6–12 hours.

Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via chromatography.
Note: The 4,6-dimethyl groups may reduce coupling efficiency due to steric effects, requiring optimization of catalyst loading or solvent systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered substrates?

  • Methodological Answer :
  • Catalyst Selection : Use bulky ligands (e.g., SPhos, RuPhos) to mitigate steric interference .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of hindered intermediates.
  • Temperature : Prolonged heating (24–48 hours) at 100–120°C may improve yields.
    Example: A Pd/dppf catalyst system in DMF at 120°C achieved 75% yield for a sterically similar coupling reaction .

Q. What strategies enable regioselective functionalization of the pyridine ring?

  • Methodological Answer :
  • Directed C-H Borylation : Use Ir catalysts (e.g., Ir(COD)OMe) with directing groups (e.g., NH₂) to target specific positions .
  • Protection/Deprotection : Temporarily protect the amine group (e.g., as a trifluoroacetamide) to direct reactivity to the boronic ester site .
    Computational modeling (DFT) can predict regioselectivity by analyzing electron density and steric maps .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Methodological Answer :
  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronic ester. Exposure to moisture leads to decomposition to boronic acid .
  • pH Sensitivity : Avoid strongly acidic/basic conditions (pH <4 or >10), which destabilize the dioxaborolane ring.
  • Thermal Stability : Decomposition occurs above 150°C; monitor via TGA/DSC .

Q. How can computational methods aid in understanding electronic effects of substituents on reactivity?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (e.g., Natural Bond Orbital analysis) and predict sites for electrophilic substitution .
  • Molecular Dynamics : Simulate steric interactions between methyl groups and coupling partners to optimize catalyst design .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

  • Methodological Answer :
  • Systematic Variation : Test variables (catalyst, solvent, temperature) to identify outliers.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., chloro or trifluoromethyl analogs) to assess substituent effects .
    Example: Lower yields in some Suzuki reactions may arise from competing protodeboronation under aqueous conditions; replacing H₂O with THF/H₂O (10:1) can suppress this side reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.